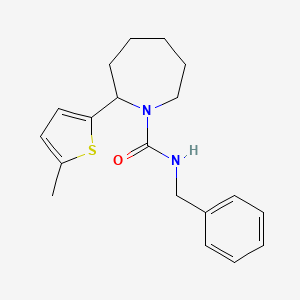![molecular formula C14H13FN2O3S B5191675 N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)
N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that is used as a covalent modifier of proteins and has the potential to be used as a tool for studying protein function and regulation.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide involves the covalent modification of proteins. This compound reacts with cysteine residues in proteins, forming a covalent bond and modifying the protein. This modification can alter the function and regulation of the protein. The covalent modification of proteins by this compound is irreversible, making it a useful tool for studying protein function and regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to covalently modify proteins. This modification is irreversible, making it a useful tool for studying protein function and regulation. This compound is also relatively easy to synthesize and can be obtained in good yield. One limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cells in vitro, and its toxicity in vivo is not well understood.
Zukünftige Richtungen
There are many potential future directions for the use of N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide in scientific research. One area of interest is the development of new covalent modifiers that can target specific proteins or protein domains. Another area of interest is the development of new methods for the synthesis of this compound and related compounds. Additionally, the use of this compound in vivo is an area of active research, and further studies are needed to understand its potential toxicity and therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It is a covalent modifier of proteins that has the potential to be used as a tool for studying protein function and regulation. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yield. This compound has been shown to have a variety of biochemical and physiological effects, and its potential future applications in scientific research are numerous.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide involves the reaction of 4-fluoroaniline with methylsulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-aminobenzamide to form this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yield.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been used in a variety of scientific research applications. One of the main uses of this compound is as a covalent modifier of proteins. This compound reacts with cysteine residues in proteins, forming a covalent bond and modifying the protein. This modification can be used to study the function and regulation of proteins. This compound has been used to study the activity of enzymes, such as kinases and phosphatases, and to investigate protein-protein interactions.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)14(18)16-11-8-6-10(15)7-9-11/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPABQFJGQNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)

![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-bis(2-methoxyethyl)-2-pyridinamine](/img/structure/B5191629.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5191637.png)
![7',8'-dimethoxy-1',3'-diphenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B5191638.png)
![4-(3-{[{[2-(4-methoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5191656.png)
![2-acetyl-5-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5191658.png)

![6-[(7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl)thio]-9H-purine](/img/structure/B5191672.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5191678.png)

